6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid
Beschreibung
6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid (CAS: 77628-51-4) is a heterocyclic compound with the molecular formula C₇H₆N₂O₂S and a molecular weight of 182.20 g/mol . It features a fused imidazo-thiazole core substituted with a methyl group at position 6 and a carboxylic acid moiety at position 3. The compound is commercially available in high purity (≥97%) and is widely used as a precursor in medicinal chemistry for synthesizing derivatives with antitumor, antimicrobial, and anti-tubercular activities . Its melting point ranges between 164–165°C, and it exhibits moderate solubility in polar organic solvents .
Eigenschaften
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-4-5(6(10)11)9-2-3-12-7(9)8-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQMBZXCDDTZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317404 | |
| Record name | 6-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77628-51-4 | |
| Record name | 77628-51-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60317404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Cyclization Reaction
One common method involves the cyclization of an appropriate precursor. For instance, the reaction of aminothiazole with bromoacetyl bromide is often employed. The following steps outline this method:
Multi-Step Synthesis
Another approach involves a multi-step synthesis starting from simpler precursors:
- Starting Material: 6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde
- Reagent: Hydroxylamine hydrochloride
- Solvent: Ethanol or methanol
- Procedure: The aldehyde reacts with hydroxylamine under basic conditions to form the corresponding oxime, which can then be hydrolyzed to yield 6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid.
Reaction Conditions and Yields
The following table summarizes various preparation methods along with their reaction conditions and typical yields:
Industrial Production Methods
In industrial settings, continuous flow reactors are increasingly used for the synthesis of 6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid. This method offers several advantages:
- Efficiency: Continuous flow allows for better control over reaction conditions.
- Scalability: The process can be easily scaled up for large-scale production.
- Reduced Isolation Steps: Minimizes the isolation of intermediates, leading to higher overall yields.
Chemical Reactions Analysis
6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid can undergo various chemical transformations:
Oxidation
This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction
Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to yield corresponding alcohols.
Substitution Reactions
Nucleophilic substitution reactions are possible at the carboxylic acid group when treated with amines or alcohols in the presence of a base like sodium hydroxide.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazothiazole compounds
Biologische Aktivität
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS Number: 77628-51-4) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by a thiazole ring fused with an imidazole structure, which contributes to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
- Molecular Formula : C7H6N2O2S
- Molecular Weight : 182.20 g/mol
- CAS Number : 77628-51-4
- PubChem CID : 329979
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Antimicrobial Activity
A study synthesized various derivatives of this compound and evaluated their antimicrobial effects against several pathogens. Notably, compounds derived from this structure demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 4d | S. epidermidis | 19.5 |
| 4f | S. epidermidis | 39 |
| 6cb | M. tuberculosis | 0.625 |
| 6ab | M. tuberculosis | 1.25 |
These results indicate that certain derivatives maintain potent antimicrobial properties, making them candidates for further development in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been investigated. Research indicates that modifications on the thiazole structure can enhance cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Human glioblastoma U251 | <10 |
| Compound B | Human melanoma WM793 | <30 |
The presence of specific substituents on the thiazole ring significantly influences the cytotoxic activity against cancer cells, suggesting a structure-activity relationship (SAR) that could guide further synthetic efforts .
Case Studies
- Antimicrobial Study : In a study focused on synthesizing new derivatives of this compound, researchers found that certain compounds exhibited low MIC values against Mycobacterium tuberculosis H37Rv strain, indicating strong potential as anti-tubercular agents .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of thiazole derivatives on various cancer cell lines. The findings revealed that certain compounds achieved IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .
Wissenschaftliche Forschungsanwendungen
Research indicates that 6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid exhibits significant biological activity, particularly concerning mutagenicity and carcinogenicity. Compounds in this class are often studied for their potential roles in cancer development due to their ability to form DNA adducts. Studies have shown that similar compounds can induce mutations in bacterial systems, suggesting a potential risk for human health upon exposure .
Applications in Medicinal Chemistry
Anticancer Research : The compound has been explored for its anticancer properties. For instance, derivatives of imidazo[2,1-b]thiazole have demonstrated potent anticancer activity against various cancer cell lines. These derivatives are evaluated for their ability to inhibit specific enzymes involved in cancer progression, such as carbonic anhydrases (CA) .
Drug Development : The unique structure of this compound makes it valuable for exploring new avenues in drug design. Its derivatives have been synthesized and tested for antimicrobial activity against Gram-positive bacteria, demonstrating lethal effects comparable to established antibiotics .
Case Studies
Case Study 1: Antimicrobial Activity
A series of derivatives based on imidazo[2,1-b]thiazole were synthesized and evaluated for their antimicrobial properties. One particular derivative showed a lethal effect against Staphylococcus aureus strains with minimum inhibitory concentrations (MIC) ranging from 3.91 to 62.5 µg/mL, indicating strong potential as an antimicrobial agent .
Case Study 2: Carbonic Anhydrase Inhibition
Research has demonstrated that certain synthesized derivatives of imidazo[2,1-b]thiazole exhibit selective inhibition of carbonic anhydrase isoforms associated with tumors (hCA IX and hCA XII). This selectivity suggests potential therapeutic applications in targeting tumor-associated metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Differences and Structure-Activity Relationships (SAR)
Carboxylic Acid vs. Carbaldehyde (C5 Position) :
- The carboxylic acid group enables hydrogen bonding with biological targets (e.g., VEGFR-2), critical for antitumor activity .
- Carbaldehyde derivatives are primarily synthetic intermediates for hydrazides or ureas, which exhibit improved cytotoxicity (e.g., N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides with IC₅₀ = 8.38–11.67 µM against MCF-7) .
Substituents on the Imidazo-Thiazole Core: Methyl at C6: Enhances metabolic stability compared to unsubstituted imidazo-thiazoles . Ethyl/Isopropyl Groups: Bulkier substituents (e.g., in C3/C6) may sterically hinder target binding but improve selectivity .
Ester vs. Acid Derivatives :
Antitumor Activity
- VEGFR-2 Inhibition : Derivatives like N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide inhibit VEGFR-2 (IC₅₀ = 0.33 µM), comparable to Sorafenib (IC₅₀ = 0.09 µM) .
- Apoptosis Induction : Active derivatives upregulate pro-apoptotic genes (Bax, caspases 8/9) and downregulate Bcl-2 in MCF-7 cells, arresting the cell cycle at G2/M phase .
Antimicrobial and Anti-Tubercular Activity
Q & A
Q. What are the established synthetic routes for 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid and its derivatives?
The compound is synthesized via bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate using N-bromosuccinimide (NBS), yielding ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate as a key intermediate. This intermediate can undergo further functionalization, such as coupling with Schollkopf’s chiral auxiliary to introduce stereochemical diversity . Amide derivatives are prepared via oxalyl chloride-mediated coupling with amines, using N,N-dimethylformamide (DMF) as a catalyst .
Q. How is structural characterization performed for derivatives of this compound?
Nuclear magnetic resonance (NMR) spectroscopy is critical for identifying stereoisomers and conformational dynamics. For example, NMR analysis of perhydroimidazo[1,5-c]thiazole derivatives revealed two stereoisomers due to chirality at C7′a and restricted C5N6′ bond rotation . High-resolution mass spectrometry (HRMS) and X-ray crystallography are also employed for unambiguous structural confirmation .
Q. What preliminary biological activities have been reported for this compound?
Derivatives exhibit potent anti-tubercular activity, with minimum inhibitory concentrations (MIC) as low as 0.004 μM against Mycobacterium tuberculosis. This activity is linked to inhibition of pantothenate synthase, a key enzyme in bacterial coenzyme A biosynthesis . Low cytotoxicity (IC50 > 25 μM in mammalian cells) and favorable clogP values (~4.5) suggest therapeutic potential .
Advanced Research Questions
Q. How can the anti-tubercular activity of this scaffold be optimized through structure-activity relationship (SAR) studies?
Substituent modifications significantly impact potency:
- Electron-withdrawing groups : Introducing pentafluorosulfanyl (SF5) or trifluoromethyl (CF3) groups enhances target affinity and metabolic stability .
- Bromomethyl derivatives : Ethyl 6-bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate serves as a versatile intermediate for introducing alkyl or aryl amines, enabling systematic SAR exploration .
| Substituent (R) | MIC (μM) | clogP |
|---|---|---|
| CF3 | 0.004 | 4.48 |
| SF5 | 0.03 | 4.46 |
| BrCH2 | 0.1 | 3.92 |
Q. What methodologies are used to evaluate in vivo efficacy and pharmacokinetics?
In vivo studies utilize murine tuberculosis models to assess bacterial load reduction in lungs and spleen. For example, the carboxamide derivative ND-12024 (a structural analog) demonstrated efficacy in reducing mycobacterial counts by 2–3 log units after 28 days of treatment . Pharmacokinetic parameters (e.g., bioavailability, half-life) are determined via HPLC-MS analysis of plasma samples .
Q. How do contradictory data on enzyme inhibition mechanisms arise, and how can they be resolved?
Discrepancies in enzyme inhibition profiles (e.g., pantothenate synthase vs. off-target effects) may stem from assay conditions (e.g., substrate concentrations, pH) or structural promiscuity. Resolving these requires:
- Kinetic assays : Determine inhibition constants (Ki) under standardized conditions.
- X-ray crystallography : Visualize binding modes to confirm target engagement .
For instance, while some derivatives show dual inhibition of 5-lipoxygenase and EGFR kinase, crystallographic data confirm primary activity against pantothenate synthase .
Q. What strategies improve metabolic stability and reduce toxicity?
- Prodrug approaches : Esterification of the carboxylic acid group enhances membrane permeability, with subsequent hydrolysis in vivo releasing the active compound .
- Deuterium incorporation : Replacing labile hydrogens with deuterium in metabolically vulnerable positions (e.g., methyl groups) reduces oxidative metabolism .
Methodological Considerations
Q. How are stereochemical outcomes controlled during synthesis?
Chiral auxiliaries (e.g., Schollkopf’s reagent) enforce enantioselectivity during coupling reactions. Acidic hydrolysis of intermediates yields enantiomerically pure α-aminoadipic acid analogs, critical for optimizing target specificity .
Q. What analytical techniques validate compound purity and stability?
Q. How are off-target effects minimized in enzyme inhibition studies?
- Counter-screening : Test derivatives against a panel of structurally related enzymes (e.g., human pantothenate kinase) to exclude cross-reactivity .
- CRISPR-Cas9 knockouts : Confirm phenotype rescue in M. tuberculosis pantothenate synthase-deficient strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
